

Application Notes and Protocols for the Spectroscopic Characterization of 4-Ethylamphetamine

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Compound of Interest

Compound Name: **4-Ethylamphetamine**

Cat. No.: **B12716217**

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These application notes provide a detailed guide to the characterization of **4-Ethylamphetamine** using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following sections detail the principles of each technique, sample preparation, data acquisition protocols, and expected spectral data based on the analysis of structurally related compounds.

Introduction to Spectroscopic Techniques

NMR and IR spectroscopy are powerful analytical techniques for the elucidation of molecular structures. NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while IR spectroscopy is used to identify the functional groups present. Together, they provide a comprehensive characterization of a chemical substance.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. ^1H NMR provides information about the different types of protons in a molecule and their immediate chemical environment, while ^{13}C NMR provides information about the carbon skeleton.

Infrared (IR) Spectroscopy is used to identify functional groups in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to

the vibrational frequencies of its bonds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

A standard protocol for the preparation of a sample for NMR analysis involves dissolving approximately 5 mg of **4-Ethylamphetamine** hydrochloride in 0.5-1.0 mL of a deuterated solvent, such as deuterium oxide (D_2O), chloroform-d ($CDCl_3$), or methanol-d₄ (CD_3OD).^[1] Deuterium oxide is a common choice for amine hydrochlorides.^{[1][2]} An internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D_2O , is often added for chemical shift referencing (δ 0.0 ppm).^[2]

Instrumentation and Data Acquisition:

High-resolution NMR spectra can be acquired on a 400 MHz or higher field NMR spectrometer.^{[1][2]}

- ¹H NMR Spectroscopy:
 - Pulse Sequence: A standard single-pulse experiment is typically used.
 - Spectral Width: A spectral width of approximately 12-15 ppm is sufficient to cover the expected proton signals.
 - Number of Scans: 16 to 64 scans are typically acquired to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 1-2 seconds is commonly used.
- ¹³C NMR Spectroscopy:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
 - Spectral Width: A spectral width of 200-220 ppm is typically used.

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Infrared (IR) Spectroscopy

Sample Preparation:

For solid samples like **4-Ethylamphetamine** hydrochloride, Attenuated Total Reflectance (ATR) is a common and convenient sampling technique that requires minimal sample preparation.[\[2\]](#) [\[3\]](#) A small amount of the powdered sample is placed directly on the ATR crystal (e.g., diamond or germanium).

Instrumentation and Data Acquisition:

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[\[2\]](#)
- Spectral Range: The mid-infrared region, typically 4000 to 400 cm^{-1} , is scanned.[\[2\]](#)
- Resolution: A spectral resolution of 4 cm^{-1} is generally sufficient.[\[2\]](#)
- Number of Scans: 16 to 32 scans are co-added to obtain a high-quality spectrum.[\[2\]](#)
- Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Data Presentation

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and key IR vibrational frequencies for **4-Ethylamphetamine**. This data is estimated based on the known spectral data of structurally similar compounds, such as 4-methylamphetamine and 4-methoxy-N-ethylamphetamine.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Table 1: Predicted ^1H NMR Data for **4-Ethylamphetamine** (in D_2O)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~7.2-7.3 | d | 2H | Aromatic (H-2, H-6) |
| ~7.1-7.2 | d | 2H | Aromatic (H-3, H-5) |
| ~3.4-3.6 | m | 1H | CH-NH |
| ~2.8-3.0 | m | 2H | Ar-CH ₂ |
| ~2.6-2.7 | q | 2H | CH ₂ -CH ₃ (ethyl) |
| ~1.2-1.3 | d | 3H | CH-CH ₃ |
| ~1.1-1.2 | t | 3H | CH ₂ -CH ₃ (ethyl) |

Table 2: Predicted ¹³C NMR Data for **4-Ethylamphetamine** (in D₂O)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~142-144 | Aromatic (C-4) |
| ~135-137 | Aromatic (C-1) |
| ~129-130 | Aromatic (C-3, C-5) |
| ~128-129 | Aromatic (C-2, C-6) |
| ~50-52 | CH-NH |
| ~40-42 | Ar-CH ₂ |
| ~28-30 | CH ₂ -CH ₃ (ethyl) |
| ~20-22 | CH-CH ₃ |
| ~15-17 | CH ₂ -CH ₃ (ethyl) |

Table 3: Key IR Vibrational Frequencies for **4-Ethylamphetamine HCl**

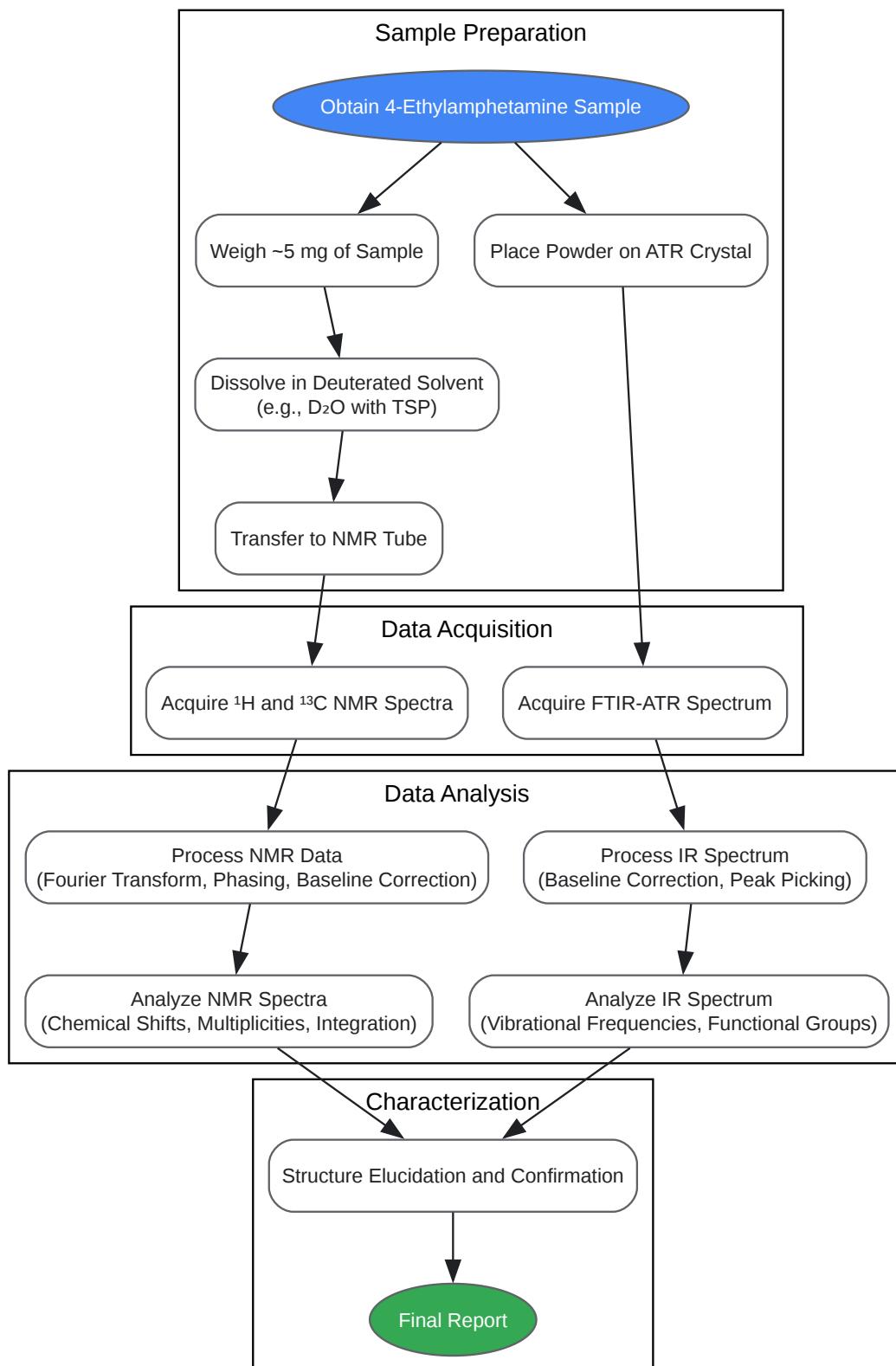
| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group |
|--------------------------------|---------------------|---|
| ~2700-3000 | Stretch | N-H ⁺ (secondary amine salt) |
| ~2850-2970 | Stretch | C-H (aliphatic) |
| ~1580-1610 | Stretch | C=C (aromatic) |
| ~1450-1500 | Stretch | C=C (aromatic) |
| ~800-840 | Bend (out-of-plane) | C-H (para-disubstituted aromatic) |

Visualization of Molecular Structure and Spectral Correlations

Caption: Molecular structure of **4-Ethylamphetamine** and its key NMR and IR spectral correlations.

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of **4-Ethylamphetamine** using NMR and IR spectroscopy.

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Caption: General experimental workflow for the spectroscopic characterization of **4-Ethylamphetamine**.

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